molecular formula C12H18N2 B1276424 4-Pyrrolidin-1-ylmethyl-benzylamine CAS No. 91271-79-3

4-Pyrrolidin-1-ylmethyl-benzylamine

Cat. No. B1276424
Key on ui cas rn: 91271-79-3
M. Wt: 190.28 g/mol
InChI Key: XSJFYCYUKSAOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680091B2

Procedure details

Dissolve 4-(pyrrolidin-1-ylmethyl)-benzonitrile (918 mg, 4.93 mmol) in methanol (32 mL). Add cobalt(II) chloride hexahydrate (2.7 g, 9.87 mmol) and stir for 20 min. Cool the mixture to 0° C., and carefully add sodium borohydride (1.86 g, 49.3 mmol) in small batches. Stir the mixture for 1.5 h at room temperature. Quench the mixture with water and partition between water and chloroform. Extract the aqueous phase three times with chloroform/iso-propanol (3:1). Dry the combined organic extracts over MgSO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel (80 g) eluting with a gradient of DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) (1:0 over 5 min, 19:1 over 5 min, 9:1 over 5 min, 85:15; 50 mL/min) to give the title compound (421 mg, 45%). MS (ES+) m/z: 191 (M+H)+,
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
catalyst
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+]>CO.O.O.O.O.O.O.[Co](Cl)Cl>[N:1]1([CH2:6][C:7]2[CH:14]=[CH:13][C:10]([CH2:11][NH2:12])=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
918 mg
Type
reactant
Smiles
N1(CCCC1)CC1=CC=C(C#N)C=C1
Name
Quantity
32 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.86 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
2.7 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the mixture for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench the mixture with water
CUSTOM
Type
CUSTOM
Details
partition between water and chloroform
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase three times with chloroform/iso-propanol (3:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic extracts over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel (80 g)
WASH
Type
WASH
Details
eluting with a gradient of DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) (1:0 over 5 min, 19:1 over 5 min, 9:1 over 5 min, 85:15; 50 mL/min)
Duration
5 min

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1(CCCC1)CC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 421 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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